Nickel ammine bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

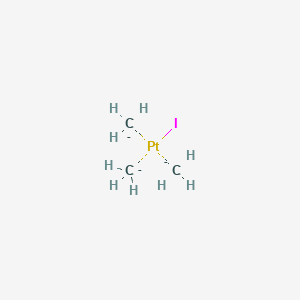

Nickel ammine bromide synthesis is analogous to that of other nickel(II) complexes, where coordination chemistry plays a pivotal role. For instance, nickel(III) complexes with bi- and multi-dentate phosphorus and arsenic ligands are synthesized through halogen oxidation, highlighting the versatility of nickel in forming various coordination complexes (Gray et al., 1984).

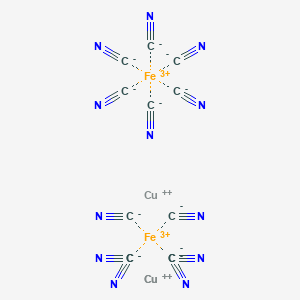

Molecular Structure Analysis

The molecular structure of nickel complexes can vary significantly. For example, a study on nickel bromine boracite revealed an orthorhombic system, demonstrating the complex crystalline structures nickel compounds can adopt (Abrahams et al., 1981). Such detailed analyses are crucial for understanding the structural basis of this compound's properties.

Chemical Reactions and Properties

Nickel complexes exhibit diverse chemical reactivity. For instance, the oxidation of nickel(II) by bromine has been studied, providing insights into the electron transfer processes and the formation of nickel(III) and nickel(IV) species. This reactivity is relevant to understanding the chemical behavior of this compound in various conditions (Lappin et al., 1987).

Physical Properties Analysis

The physical properties of nickel complexes, such as magnetic and optical characteristics, are influenced by their molecular structure. Studies on nickel complexes with different ligands provide a basis for predicting the physical properties of this compound, including its magnetic susceptibility and color (Monfort et al., 2001).

Chemical Properties Analysis

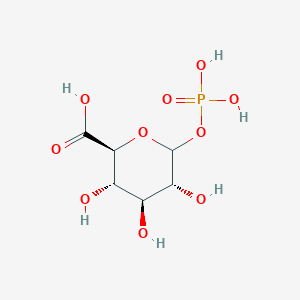

The chemical properties of this compound can be inferred from studies on nickel's coordination chemistry and reactivity. For example, the synthesis and characterization of nickel(II) complexes with ligands derived from disaccharides showcase nickel's ability to form stable complexes with various donors, which is relevant for understanding the stability and reactivity of this compound (Tanase et al., 1993).

科学的研究の応用

Photochemical C–H Arylation

Nickel ammine bromide plays a crucial role in photochemical processes. For instance, it facilitates room temperature nickel-catalyzed coupling of (hetero)aryl bromides with activated α-heterosubstituted or benzylic C(sp3)–H bonds under the influence of an iridium photocatalyst and visible light. This process, which involves a possible Ni–Br homolysis from an excited-state nickel complex, highlights the material's application in synthetic organic chemistry, offering a novel approach to C–H arylation (Heitz, Tellis, & Molander, 2016).

Nanoparticle Synthesis and Catalysis

This compound is instrumental in the synthesis of nickel nanoparticles with varying sizes and morphologies, demonstrating excellent catalytic activity in reactions such as the reduction of p-nitrophenol. The research emphasizes the influence of modifiers like CTAB and PEG on the morphology and size of nickel nanostructures, underscoring the material's significance in the development of efficient catalysts (Jiang et al., 2013).

Polymer Electrolytes

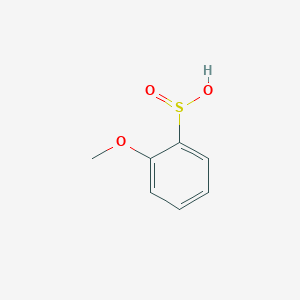

Nickel bromide, when incorporated into polymer electrolytes, demonstrates significant alterations in local structure and ion association behavior. Studies on systems such as PEO8: NiBr2 reveal the complex's interaction with oxygen and bromine, offering insights into the design of advanced electrolyte materials for energy storage applications (Latham et al., 1993).

Hydrogenation Reactions

In aqueous phase catalytic reactions, this compound-based nanoparticles show remarkable activity and stability, especially in the hydrogenation of aromatic compounds. This highlights the potential for nickel-based catalysts in selective hydrogenation processes, offering a greener alternative to traditional methods (Hu et al., 2010).

Living Radical Polymerization

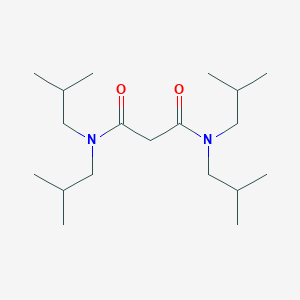

Nickel(II) bromide complexes, such as NiBr2(Pn-Bu3)2, are effective catalysts in living radical polymerization, enabling the synthesis of polymers with narrow molecular weight distributions. This application is pivotal in polymer science, facilitating the creation of materials with precise properties (Uegaki et al., 1998).

Surface Modification and Material Properties

This compound is involved in surface reactions and material property studies, such as the formation of nickel oxide thin films and their application in various devices. Research into nickel oxide's optical properties, facilitated by deposition on different substrates, underscores the importance of this compound in materials science (Manjunatha & Paul, 2015).

作用機序

Target of Action

Nickel ammine bromide, also known as hexamminenickel chloride, is a coordination compound where a nickel ion is surrounded by six ammonia molecules

Mode of Action

The mode of action of this compound involves its ability to undergo chemical reactions due to the presence of the nickel ion. In a typical reaction, the compound can be reduced to metallic nickel nanoparticles . The reduction occurs via the dissociation of the complex and reduction by a reducing agent, such as hydrazine, in an alkaline solution .

Biochemical Pathways

This compound doesn’t directly participate in known biochemical pathways. Nickel ions, which are part of the compound, are known to be essential cofactors for some enzymes in organisms from all kingdoms of life . These enzymes catalyze a variety of remarkable chemical reactions, including urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase, and acetyl-CoA synthase .

Pharmacokinetics

For instance, the compound can be reduced to metallic nickel nanoparticles in an aqueous solution .

Result of Action

The primary result of the action of this compound is the production of metallic nickel nanoparticles when the compound is reduced . These nanoparticles have a variety of potential applications, including use in hard alloys, conducting paints, rechargeable batteries, chemical catalysts, optoelectronics, and magnetic recording media .

Action Environment

The action of this compound is influenced by environmental factors such as pH, temperature, and the presence of a reducing agent . For instance, the reduction of the compound to metallic nickel nanoparticles is carried out at 90 °C and pH = 10–12 . The presence of a reducing agent, such as hydrazine, is also necessary for the reaction to occur .

Safety and Hazards

Special hazards arising from Nickel ammine bromide include Hydrogen bromide gas and Nickel/nickel oxides . It is advised for firefighters to stay in the danger area only with self-contained breathing apparatus and to prevent skin contact by keeping a safe distance or by wearing suitable protective clothing .

将来の方向性

Nickel ammine bromide can be used in the development of a distinct mechanistic paradigm for aryl amination using ligand-free nickel (II) salts . This process involves facile reductive elimination from the nickel metal center induced via a photoredox-catalyzed electron-transfer event . This could lead to the development of new methodologies for C–N cross-coupling reactions .

特性

IUPAC Name |

azanide;nickel |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6H2N.Ni/h6*1H2;/q6*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPZOOKWNAMVPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N6Ni-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13601-55-3, 10534-88-0 |

Source

|

| Record name | Nickel ammine bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexamminenickel chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)

![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)